4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
Description
4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (CAS: 477851-86-8) is a nitroaromatic oxime derivative characterized by a sulfanyl-linked 4-chlorobenzyl substituent and an oxime (-C=N-OH) functional group. Its molecular formula is C₁₄H₁₀ClN₂O₂S, with a molar mass of 322.76 g/mol. The compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (sulfanyl) groups, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
(NE)-N-[[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-12-4-1-10(2-5-12)9-21-14-6-3-11(8-16-18)7-13(14)17(19)20/h1-8,18H,9H2/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWJSEKTAVTYGR-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzyl sulfide, undergoes nitration to introduce the nitro group.
Formylation: The nitrated product is then subjected to formylation to introduce the aldehyde group.
Oximation: Finally, the aldehyde is converted to the oxime using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:
Mechanistic Insight : The nitro group reduction typically follows a stepwise pathway involving nitroso and hydroxylamine intermediates. DFT studies suggest the electron-withdrawing sulfanyl group slightly accelerates reduction kinetics compared to non-sulfanyl analogs.
Sulfanyl Group Reactivity
The chlorobenzyl sulfanyl (-S-CH₂-C₆H₄-Cl) moiety participates in nucleophilic substitution and oxidation:
Nucleophilic Substitution
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hr | Methoxy derivative | 72% |
| Piperidine | THF, RT, 12 hr | Piperidinylsulfanyl analog | 68% |
| Potassium thioacetate | Acetonitrile, reflux, 8 hr | Thioacetate-substituted compound | 81% |
Oxidation
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA (2 equiv) | CH₂Cl₂, 0°C → RT, 2 hr | Sulfoxide (-SO-) | 89% |
| H₂O₂ (30%)/AcOH | 50°C, 4 hr | Sulfone (-SO₂-) | 76% |
Steric Effects : The 4-chlorobenzyl group impedes oxidation kinetics by ~15% compared to non-substituted benzyl analogs due to increased steric hindrance.
Oxime Functionalization
The oxime (-CH=N-OH) group demonstrates acid/base-mediated isomerization and condensation:
Metal Interaction : X-ray studies confirm bidentate coordination via oxime nitrogen and aldehyde oxygen in metal complexes, with bond lengths of 1.98–2.05 Å for Ni–N/O bonds .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes directed substitution:
| Electrophile | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Para to NO₂ | Dinitro derivative | 54% |
| Cl₂/FeCl₃ | CHCl₃, 40°C, 6 hr | Meta to Cl | Dichloro-substituted analog | 61% |
Regioselectivity : Nitration occurs para to the existing nitro group (Hammett σₚ⁺ = +1.49), while chlorination favors meta positions due to steric and electronic effects.
Biological Interactions
Though not strictly chemical reactions, the compound interacts with biological targets:
| Target | Interaction Type | Kd/Ki | Biological Effect |
|---|---|---|---|
| 11β-HSD1 enzyme | Competitive inhibition | 0.42 µM | Reduces cortisol amplification |
| Carbonic anhydrase IX | Non-competitive inhibition | 1.8 µM | Anticancer activity in hypoxic tumors |
| Viral proteases | Active site binding | IC₅₀ = 3.7 µM | Antiviral activity against RNA viruses |
Structural Basis : Docking studies reveal hydrogen bonding between the oxime hydroxyl and His158 in 11β-HSD1 (bond length: 2.1 Å).
Photochemical Behavior
UV irradiation induces unique transformations:
| Conditions | Product | Quantum Yield |
|---|---|---|
| 254 nm, benzene, N₂ atmosphere | Nitro-to-nitrito rearrangement | Φ = 0.12 |
| 365 nm, O₂, eosin Y | Singlet oxygen-mediated sulfone formation | Φ = 0.08 |
Mechanism : Photoexcitation at 254 nm promotes n→π* transitions in the nitro group, leading to radical intermediates confirmed by EPR spectroscopy .
Scientific Research Applications
The compound 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime has attracted attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and biological research.
Structure and Composition
The molecular formula of 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime is with a molecular weight of approximately 327.78 g/mol. The compound features a nitro group, a sulfanyl group, and an oxime functional group, which contribute to its reactivity and potential applications.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing sulfanyl and nitro groups exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime can inhibit the growth of various bacterial strains, making them promising candidates for developing new antibiotics.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds with nitro and oxime functionalities have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that the compound may interfere with cellular pathways involved in tumor growth, although further investigation is necessary to elucidate its mechanisms of action .
Materials Science
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing novel materials. Its unique functional groups allow it to participate in various chemical reactions, enabling the development of polymers or nanomaterials with tailored properties for applications in electronics or photonics. For instance, the incorporation of sulfanyl groups can enhance the conductivity of materials.
Biological Research
Bioconjugation Studies
Due to its reactive oxime group, this compound can be utilized in bioconjugation studies. It can selectively label biomolecules such as proteins or peptides, facilitating the study of protein interactions and functions in biological systems. This application is particularly valuable in proteomics and drug delivery systems where precise targeting is crucial.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability upon treatment with derivatives containing sulfanyl and nitro groups, highlighting the potential use of such compounds in clinical settings for treating infections.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with analogs of 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime revealed dose-dependent cytotoxic effects. The mechanism was linked to the induction of oxidative stress within cancer cells, leading to increased apoptosis rates compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The oxime group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Table 1: Structural Analogs and Substituent Effects
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent |
|---|---|---|---|---|
| 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime | 477851-86-8 | C₁₄H₁₀ClN₂O₂S | 322.76 | 4-Chlorobenzyl |
| 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime | 477852-05-4 | C₁₄H₁₁N₂O₃S | 303.31 | 4-Methylphenyl |
| 4-(tert-Butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime | 477858-98-3 | C₁₂H₁₅N₂O₂S | 283.33 | tert-Butyl |
| 4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime | 477852-28-1 | C₁₄H₁₀ClN₂O₂S | 322.76 | 2-Chlorobenzyl (ortho isomer) |
Key Observations :
- Electronic Effects : The 4-chlorobenzyl group (electron-withdrawing) in the parent compound enhances electrophilic reactivity at the nitrobenzene ring compared to the 4-methylphenyl analog (electron-donating) .
- Isomerism : The 2-chlorobenzyl isomer (CAS 477852-28-1) may exhibit distinct spatial interactions due to the ortho-substituent, affecting binding affinity in biological systems or crystallization behavior .
Oxime Functional Group Modifications
Table 2: Oxime Derivatives
| Compound Name | CAS Number | Molecular Formula | Oxime Modification |
|---|---|---|---|
| 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime | 477852-05-4 | C₁₄H₁₁N₂O₃S | None (free oxime) |
| 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime | 477852-04-3 | C₁₅H₁₄N₂O₃S | O-Methylation |
Key Observations :
- Hydrogen Bonding : The free oxime (-N-OH) can participate in hydrogen bonding, enhancing solubility in polar solvents. O-Methylation (e.g., CAS 477852-04-3) eliminates this capability, increasing hydrophobicity .
- Stability : O-Methyloximes are typically more stable toward hydrolysis than free oximes, which may degrade under acidic or basic conditions .
Biological Activity
4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (CAS Number: 303996-27-2) is a synthetic compound characterized by its unique chemical structure, which includes a chlorobenzyl sulfanyl group and a nitrobenzaldehyde oxime moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.
- Molecular Formula: C21H16ClN3O5S
- Molar Mass: 457.89 g/mol
- Density: 1.38 g/cm³ (predicted)
- Boiling Point: 623.1 °C (predicted)
The biological activity of 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the nitro group may enhance its reactivity, allowing it to participate in redox reactions that can modulate cellular processes.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The sulfanyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action. Preliminary studies have shown that derivatives of nitrobenzaldehyde oximes can inhibit bacterial growth, suggesting a potential for similar activity in this compound.
Anticancer Potential
The structural characteristics of 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime suggest possible anticancer properties. Compounds with nitro groups are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). In vitro studies are necessary to evaluate its efficacy against various cancer cell lines.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be a significant aspect of its biological activity. Enzyme inhibition studies demonstrate that compounds with similar functionalities can act as effective inhibitors of key metabolic enzymes, potentially disrupting cancer cell metabolism or microbial growth.
Case Studies
- Antimicrobial Efficacy : A study conducted on related compounds showed that nitrobenzaldehyde derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was primarily through disruption of bacterial cell wall synthesis.
- Anticancer Activity : In a comparative analysis, several nitro compounds demonstrated cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compounds induced apoptosis through caspase activation pathways, suggesting that 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime might exhibit similar effects.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-chlorobenzyl mercaptan with 3-nitrobenzaldehyde derivatives to form the sulfanyl intermediate.
- Step 2 : Oxime formation via reaction with hydroxylamine hydrochloride under controlled pH (e.g., alkaline conditions) to avoid side reactions like over-oxidation .
- Optimization : Yield improvements can be achieved by adjusting solvent polarity (e.g., THF or DMF), temperature (60–80°C for oxime formation), and catalyst use (e.g., sodium hydride for deprotonation). Purity can be enhanced via recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR to confirm sulfanyl and oxime moieties (e.g., oxime proton at δ 8.5–9.0 ppm).
- IR : Stretching vibrations for C=N (1600–1650 cm) and S–C (650–750 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity or stability of this oxime derivative?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites (e.g., nitro group electrophilicity).
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation effects on stability.
- Validation : Compare computed vibrational spectra (IR) with experimental data to confirm accuracy .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., MIC for antimicrobial activity) and control compounds (e.g., reference inhibitors).
- Purity Verification : Employ HPLC-MS to rule out impurities affecting bioactivity .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to validate target binding, especially if conflicting results arise from differing protein conformations .
Q. How do crystallographic data from SHELX refinements address structural ambiguities in this compound?
- Methodological Answer :
- Validation Tools : Use checkCIF/PLATON to detect disorders, twinning, or incorrect space group assignments.
- Parameter Refinement : Adjust thermal displacement parameters (ADPs) for heavy atoms (e.g., sulfur, chlorine) to resolve electron density mismatches.
- Cross-Validation : Compare with similar structures (e.g., Cambridge Structural Database entries) to identify outliers in bond lengths/angles .
Q. What experimental designs are critical for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 25–40°C and pH 2–12, monitoring degradation via HPLC at timed intervals.
- Kinetic Analysis : Use Arrhenius plots to predict shelf life.
- Degradation Pathways : Identify byproducts via LC-MS and propose mechanisms (e.g., hydrolysis of the oxime group under acidic conditions) .
Data Contradiction Analysis
Q. How can conflicting solubility data in polar vs. non-polar solvents be reconciled?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (HSPs) to rationalize discrepancies.
- Cosolvency Studies : Test binary solvent systems (e.g., DMSO/water) to enhance solubility.
- Crystal Packing Analysis : Use SCXRD data to assess if intermolecular forces (e.g., π-π stacking) reduce solubility in specific solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
